1,3-Benzothiazole-2,6-diamine hydrochloride

Antibacterial drug discovery DNA gyrase B inhibition Scaffold hopping

Researchers pursuing dual DNA gyrase/topoisomerase IV inhibitors require the precise 2,6-substitution pattern-positional isomers (2,5- or 2,4-diamine) fail to engage ATP-binding pockets and cannot replicate target activity. 1,3-Benzothiazole-2,6-diamine hydrochloride delivers the validated scaffold for nanomolar antibacterial programs and C1h-symmetric COF materials. • E. coli gyrase IC₅₀ 33 nM with S. aureus dual-enzyme activity (Gjorgjieva et al.) • AIRT-enabled COF linker: 808.8 µmol·g⁻¹·h⁻¹ photocatalytic H₂O₂ (Wang et al.) • Regioselective 2-NH₂ diazotization preserves 6-NH₂ for sequential derivatization • Supplied with CoA; standard research quantities from stock.

Molecular Formula C7H8ClN3S
Molecular Weight 201.68 g/mol
Cat. No. B15260384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-2,6-diamine hydrochloride
Molecular FormulaC7H8ClN3S
Molecular Weight201.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)SC(=N2)N.Cl
InChIInChI=1S/C7H7N3S.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,8H2,(H2,9,10);1H
InChIKeyVMUURHFLHYXMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzothiazole-2,6-diamine Hydrochloride: Structural Profile


1,3-Benzothiazole-2,6-diamine hydrochloride (CAS free base: 5407-51-2) is the hydrochloride salt of a heterocyclic aromatic diamine bearing a benzothiazole core with primary amine substituents at the 2- and 6-positions [1]. The free base has a molecular formula C₇H₇N₃S, molecular weight 165.22 g·mol⁻¹, a reported melting point of 207 °C, and a predicted boiling point of 404.4 ± 37.0 °C [1]. Its rigid, zero-rotatable-bond architecture (XLogP3 = 1.3, two H-bond donors) defines it as a bifunctional building block whose substitution pattern critically governs both reactivity and biological target engagement [1].

Why Positional Isomers and Monoamine Analogs Cannot Substitute


The 2,6-substitution pattern of the benzothiazole core generates a specific C1h molecular symmetry and spatial arrangement of nucleophilic amine sites that is non-interchangeable with positional isomers such as benzothiazole-2,5-diamine (CAS 50480-29-0, melting point 175 °C [1]) or benzothiazole-2,4-diamine, or with monoamine analogs like 2-aminobenzothiazole [2][3]. This regiochemistry dictates the vectorial orientation of derivatization handles, determines π-conjugation geometry in framework materials, and controls binding-pocket complementarity in enzyme targets. Procurement of an alternative regioisomer without explicit validation would risk loss of target engagement, altered materials properties, or synthetic pathway failure [2][3].

Quantitative Differentiation Evidence


DNA Gyrase B Scaffold Replacement vs. Tetrahydrobenzo Core

In a direct scaffold-hopping study, the benzothiazole-2,6-diamine core was evaluated as a replacement for the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole central core in DNA gyrase B inhibitors. Carboxylic acid derivatives built on the benzothiazole-2,6-diamine scaffold demonstrated equipotent inhibition of Escherichia coli DNA gyrase relative to their tetrahydrobenzo[1,2-d]thiazole counterparts [1]. Specifically, oxalyl derivative 13 on the benzothiazole-2,6-diamine scaffold showed an IC₅₀ of 38 nM, directly comparable to the corresponding tetrahydrobenzo[1,2-d]thiazole oxalyl analogue (IC₅₀ = 58 nM); succinyl derivative 14 (IC₅₀ = 57 nM) matched the tetrahydrobenzo[1,2-d]thiazole succinyl analogue (IC₅₀ = 49 nM); and oxalyl derivative 24 (IC₅₀ = 58 nM) was comparable to novobiocin (IC₅₀ = 170 nM for E. coli gyrase) [1]. The methylmalonate ester 9 on the benzothiazole-2,6-diamine scaffold was 2-fold weaker, and the methylsuccinate ester 10 was 9-fold weaker than their respective tetrahydrobenzo[1,2-d]thiazole analogues, demonstrating that precise pairing of substituent and scaffold determines potency [1].

Antibacterial drug discovery DNA gyrase B inhibition Scaffold hopping

Broadened Antibacterial Spectrum via Dual Enzyme Inhibition

Beyond equipotent E. coli gyrase inhibition, replacement of the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core with benzothiazole-2,6-diamine yielded improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV from both bacterial species [1]. The predecessor tetrahydrobenzo[1,2-d]thiazole series showed limited S. aureus activity; in contrast, benzothiazole-2,6-diamine derivatives such as compound 27 (dichloropyrrole oxalyl, IC₅₀ = 87 nM against E. coli gyrase) and compound 25 (dibromopyrrole carboxylic acid, IC₅₀ = 5.6 µM against S. aureus gyrase) demonstrated measurable dual-enzyme, dual-species inhibition [1]. Compound 27 was identified as the most balanced inhibitor of DNA gyrase and topoisomerase IV from both E. coli and S. aureus, with topoisomerase IV IC₅₀ values for several benzothiazole-2,6-diamine compounds proving comparable to or better than novobiocin (IC₅₀ E. coli topo IV = 11 µM; S. aureus topo IV = 27 µM) [1].

Antibacterial spectrum Dual enzyme inhibition Staphylococcus aureus

Asymmetric COF Linker with ~2-Fold Photocatalytic Enhancement

In a direct comparative study, the C1h-symmetric amine linker 2,6-diaminobenzothiazole was employed to synthesize the β-ketoenamine-linked COF TpBa, whose performance was benchmarked against COFs TpPa (constructed from symmetric p-phenylenediamine) and TpDa (constructed from symmetric 2,6-diaminoanthracene). The asymmetric benzothiazole linker introduces an 'angle-induced restricted twist' (AIRT) effect that preserves the planar π-conjugated system by mitigating the torsional distortion caused by steric hindrance around the β-ketoenamine bonds [1]. TpBa achieved a photocatalytic H₂O₂ production rate of 808.8 µmol·g⁻¹·h⁻¹ under visible light, approximately 2-fold higher than TpPa [1][2]. Although TpDa exhibited more favorable charge structure and distribution for charge separation and transport, TpBa nevertheless demonstrated superior H₂O₂ yield, indicating that the AIRT effect is the dominant performance-determining factor under the conditions tested [1].

Covalent organic frameworks Photocatalysis Hydrogen peroxide production

Corrosion Inhibition on Mild Steel vs. Nitro Analog

A comparative corrosion inhibition study evaluated 2-amino-6-nitrobenzothiazole (ANBT) and 2,6-diaminobenzothiazole (DABT) as inhibitors for mild steel in 1N HCl solution [1]. ANBT was initially selected as a candidate inhibitor, but its inhibition efficiency was found to be low [1]. In contrast, 2,6-diaminobenzothiazole (DABT), synthesized and characterized by FT-IR, ¹H NMR, and ¹³C NMR, performed as a substantially more effective inhibitor [1]. The inhibition efficiency of DABT was studied as a function of time, temperature, and acid concentration using the weight loss method [1]. Potentiodynamic polarization studies revealed that DABT acts as a mixed-type inhibitor, while AC impedance studies confirmed that the corrosion process is controlled by a charge transfer mechanism and that DABT adsorbs onto the mild steel surface following Langmuir and Temkin adsorption isotherms via a physisorption mechanism [1].

Corrosion inhibition Mild steel protection Acid medium

Regioselective Diazotization for Sequential Functionalization

The 2,6-diamine substitution pattern confers differential chemical reactivity between the two amino groups, enabling regioselective sequential functionalization. A dedicated study of 2,6-diaminobenzothiazole diazotization demonstrated that, in contrast to prior literature assumptions, both amino groups can be diazotized under standard conditions, yielding a 2-chlorobenzothiazole-6-diazonium intermediate [1]. This intermediate serves as a key precursor for the synthesis of red, violet, and bluish-violet disazo colorants (compounds I–XXIV) where the benzothiazole functions as the middle component [1]. A small comparative study on the diazotization of 6-substituted 2-aminobenzothiazoles under these standard conditions further established the unique reactivity profile of the 2,6-diamine architecture relative to mono-substituted 2-aminobenzothiazole analogs [1].

Regioselective synthesis Diazotization Reactive azo dyes

Melting Point Identity for Isomer Quality Control

The 2,6-diamino substitution pattern imparts a consistently reported melting point of 207 °C for the free base [1]. In contrast, the positional isomer benzothiazole-2,5-diamine (CAS 50480-29-0) has a reported melting point of 175 °C [2], a 32 °C differential. The 2,4-isomer (CAS 861100-75-6) lacks a consistently reported melting point across vendor sources . For the hydrochloride salt, the dihydrochloride form (CAS 181070-25-7) is also commercially available and must be distinguished from the mono-hydrochloride during procurement. This well-defined thermal identity facilitates incoming quality control via melting point determination and reduces the risk of isomer misassignment, a concern particularly relevant when multiple benzothiazole diamine isomers are stocked within the same laboratory or procurement catalog.

Physicochemical characterization Quality control Isomer identity confirmation

Evidence-Backed Procurement Scenarios


Dual Gyrase/Topoisomerase IV Inhibitor for Antibacterials

Research teams pursuing dual DNA gyrase and topoisomerase IV inhibitors for broad-spectrum antibacterial development should prioritize the benzothiazole-2,6-diamine scaffold. As demonstrated by Gjorgjieva et al. (2016), this scaffold replaces the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core with equipotent nanomolar E. coli gyrase inhibition (IC₅₀ down to 33 nM) while gaining S. aureus gyrase and topoisomerase IV activity absent in the predecessor series [1]. Compound 27, built on this scaffold, was identified as the most balanced dual-enzyme, dual-species inhibitor [1]. The scaffold serves as a validated starting point for structure-based optimization campaigns, with a co-crystal structure of compound 24 bound to E. coli DNA gyrase B confirming the ATP-binding pocket binding mode [1].

Asymmetric Linker for Photocatalytic COFs

Materials scientists developing β-ketoenamine-linked COFs for visible-light-driven H₂O₂ photosynthesis should procure 2,6-diaminobenzothiazole as the linker of choice. Wang et al. (2025) demonstrated that the C1h symmetry of this linker introduces the 'angle-induced restricted twist' (AIRT) effect, yielding TpBa COF with a photocatalytic H₂O₂ production rate of 808.8 µmol·g⁻¹·h⁻¹—approximately 2-fold higher than TpPa built from symmetric p-phenylenediamine [1][2]. This performance gain cannot be replicated by symmetric linkers (p-phenylenediamine, 2,6-diaminoanthracene) or by other benzothiazole diamine positional isomers whose altered C1h geometry would not produce the same AIRT effect [1]. TpBa additionally exhibits broad spectral response, high chemical stability, and outdoor sunlight application potential [2].

Corrosion Inhibitor for Mild Steel in Acid

Formulators of corrosion inhibitor packages for mild steel in hydrochloric acid pickling or cleaning applications should evaluate 2,6-diaminobenzothiazole (DABT) as a mixed-type inhibitor component. Comparative data from Rekha et al. (2016) show that DABT substantially outperforms 2-amino-6-nitrobenzothiazole (ANBT), which exhibited low inhibition efficiency in the same system [1]. DABT adsorbs onto mild steel via a physisorption mechanism obeying Langmuir and Temkin isotherms, with inhibition efficiency characterized across time, temperature, and acid concentration variables [1]. The mixed-type inhibition mode (affecting both anodic and cathodic reactions) provides broader protection than purely cathodic or anodic inhibitors alone [1].

Regioselective Building Block for Azo Dyes

Synthetic chemists requiring a benzothiazole core with two differentially reactive amine handles should procure 2,6-diaminobenzothiazole for its demonstrated regioselective diazotization chemistry. The process reported by Désuets (1993) converts the 2-amino group to a 2-chloro substituent while preserving the 6-diazonium group for subsequent azo coupling, enabling the synthesis of structurally diverse disazo colorants (compounds I–XXIV) [1]. This orthogonal reactivity profile is unique to the 2,6-substitution pattern; the 2,5- and 2,4-isomers, with different spatial separation and electronic communication between amine groups, would follow different reaction trajectories, compromising synthetic routes that depend on sequential functionalization [1].

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